molecular formula C9H12N4O B2552694 N-(cyclohex-3-en-1-yl)-2H-1,2,3-triazole-4-carboxamide CAS No. 1491906-97-8

N-(cyclohex-3-en-1-yl)-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B2552694
CAS No.: 1491906-97-8
M. Wt: 192.222
InChI Key: QHCIIXNFGSTFSN-UHFFFAOYSA-N
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Description

N-(cyclohex-3-en-1-yl)-2H-1,2,3-triazole-4-carboxamide is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a cyclohexene ring attached to the triazole moiety, making it an interesting subject for various chemical and biological studies.

Scientific Research Applications

N-(cyclohex-3-en-1-yl)-2H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety measures. Without specific data, it’s difficult to provide detailed safety information .

Future Directions

The future research directions for this compound would depend on its potential applications. If it shows promising biological activity, it could be further studied as a potential drug. Alternatively, if it has unique chemical reactivity, it could be explored in synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclohex-3-en-1-yl)-2H-1,2,3-triazole-4-carboxamide typically involves the cycloaddition reaction between an alkyne and an azide, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions. The cyclohexene derivative can be prepared through various methods, including the reduction of cyclohexene carboxaldehyde using lithium aluminium hydride in tetrahydrofuran .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(cyclohex-3-en-1-yl)-2H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminium hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the triazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminium hydride in tetrahydrofuran.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism of action of N-(cyclohex-3-en-1-yl)-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The cyclohexene moiety may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(cyclohex-3-en-1-yl)-2H-1,2,3-triazole-4-carboxamide is unique due to its triazole ring, which imparts distinct chemical and biological properties. The combination of the cyclohexene and triazole moieties makes it a versatile compound for various applications.

Properties

IUPAC Name

N-cyclohex-3-en-1-yl-2H-triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O/c14-9(8-6-10-13-12-8)11-7-4-2-1-3-5-7/h1-2,6-7H,3-5H2,(H,11,14)(H,10,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHCIIXNFGSTFSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)NC(=O)C2=NNN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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